Clopidogrel carboxylic acid
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems and chemical databases, reflecting its importance in pharmaceutical and analytical chemistry. The compound's primary International Union of Pure and Applied Chemistry name is (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid, which precisely describes its stereochemical configuration and structural components. This nomenclature specifically indicates the S-configuration at the chiral center, distinguishing it from its R-enantiomer counterpart.
The compound is registered under multiple Chemical Abstracts Service numbers, reflecting different stereoisomeric forms and salt derivatives. The S-enantiomer carries the Chemical Abstracts Service registry number 144457-28-3, while the racemic mixture is designated as 90055-55-3. The R-enantiomer possesses a distinct registry number of 324757-50-8, and the hydrochloride salt form of the racemic mixture is catalogued under 1015247-88-7. These multiple registry numbers reflect the compound's various forms encountered in pharmaceutical development and analytical applications.
Alternative nomenclature systems provide additional identification methods for this compound. The synonym SR-26334 is frequently employed in pharmaceutical literature and represents one of the earliest designations for this metabolite. The compound is also identified through database-specific codes, including PubChem Compound Identifier 9861403 for the S-enantiomer and 4129546 for the racemic form. The United States Pharmacopeia designates this compound as a Pharmaceutical Analytical Impurity, reflecting its role in quality control and reference standard applications.
The systematic nomenclature also encompasses descriptive chemical names that highlight structural features. These include 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid and thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro variants. The European Pharmacopoeia classification identifies it as Clopidogrel Besilate Impurity A, emphasizing its regulatory significance in pharmaceutical quality control.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is characterized by a complex heterocyclic framework incorporating both thiophene and pyridine ring systems. The molecular formula C15H14ClNO2S represents a molecular weight of 307.8 grams per mole, calculated through high-precision computational methods. The structural framework consists of a fused thieno[3,2-c]pyridine bicyclic system connected to a 2-chlorophenyl group through an acetic acid linkage, creating a chiral center that gives rise to enantiomeric forms.
The three-dimensional molecular geometry exhibits specific stereochemical characteristics that influence its physicochemical behavior. The S-enantiomer configuration is denoted in the International Chemical Identifier string as InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1. This detailed identifier provides complete stereochemical and connectivity information, enabling precise structural reconstruction and computational analysis.
Table 1: Fundamental Physicochemical Properties of this compound
The thermal properties of this compound demonstrate characteristic behavior for this class of thienopyridine compounds. Experimental determination of the melting point reveals a range of 139-141°C for the racemic form, while the R-enantiomer exhibits a slightly lower melting point range of 84-90°C. These thermal characteristics provide important reference data for analytical identification and quality control procedures in pharmaceutical applications.
Solubility characteristics play a crucial role in the compound's analytical and metabolic behavior. The compound demonstrates aqueous solubility with a predicted water solubility of 0.0111 milligrams per milliliter according to ALOGPS calculations. Enhanced solubility is observed in organic solvents, with documented solubility in dimethylformamide, dimethyl sulfoxide, and ethanol at concentrations of 50 milligrams per milliliter. These solubility profiles inform analytical method development and sample preparation procedures for quantitative analysis.
The electronic and structural features contribute to specific spectroscopic properties that enable analytical identification. The compound exhibits characteristic collision cross-section values for different ionic adducts, including 157.9871 Ų for the deprotonated form [M-H]⁻, 160.3451 Ų for the protonated form [M+H]⁺, and 167.22083 Ų for the sodium adduct [M+Na]⁺. These values provide reference standards for ion mobility spectrometry applications and contribute to compound identification in complex analytical matrices.
Historical Context and Discovery
The discovery and characterization of this compound emerged from extensive metabolic studies of the antiplatelet drug clopidogrel, which received its first marketing authorization from the European Commission in 1998. Initial pharmacokinetic investigations revealed that plasma levels of the parent clopidogrel compound were extremely low beyond two hours from administration, falling below quantification limits of existing analytical methods. This observation led researchers to focus on characterizing the metabolic products, ultimately identifying this compound as the predominant metabolite.
The structural elucidation and pharmacological characterization of clopidogrel's metabolic pathway represented a significant advancement in understanding thienopyridine drug metabolism. Early research established that clopidogrel functions as a prodrug requiring metabolic activation, but the complete metabolic picture remained incomplete until detailed studies identified the carboxylic acid metabolite as the major elimination pathway. This discovery fundamentally changed the understanding of clopidogrel's pharmacokinetic profile and highlighted the importance of metabolite characterization in drug development.
Biochemical investigations revealed that carboxylesterase 1 serves as the primary enzyme responsible for converting clopidogrel to its carboxylic acid metabolite, accounting for approximately 85% of the administered dose. This enzymatic pathway represents a competing reaction with the cytochrome P450-mediated activation pathway that produces the pharmacologically active thiol metabolite. The identification of this major metabolic route explained the low bioavailability of the active metabolite and provided insights into potential sources of interindividual variability in drug response.
Subsequent research expanded understanding of the carboxylic acid metabolite's further metabolism through glucuronidation pathways. Studies identified UDP-glucuronosyltransferase enzymes UGT2B7, UGT2B4, and UGT2B17 as primary contributors to this compound glucuronidation. These findings revealed that UGT2B7 and UGT2B4 predominate in hepatic metabolism, while UGT2B17 contributes significantly to small intestinal metabolism. This comprehensive metabolic characterization established the complete elimination pathway for the majority of administered clopidogrel.
The analytical methodology development for this compound quantification represented another crucial milestone in its scientific history. Researchers developed sensitive and specific analytical methods using liquid chromatography coupled with mass spectrometry detection, achieving limits of detection as low as 7.5 nanograms per milliliter and quantification limits of 20 nanograms per milliliter. These methodological advances enabled detailed pharmacokinetic studies and supported regulatory submissions for clopidogrel formulations.
Contemporary research continues to expand knowledge of this compound's role in drug metabolism and potential clinical implications. Recent investigations have explored genetic polymorphisms affecting carboxylesterase 1 activity and their impact on clopidogrel metabolism. These studies revealed that genetic variants such as the S75N polymorphism can significantly alter the formation of this compound, potentially affecting the balance between inactive metabolite formation and active metabolite generation. Such findings continue to advance personalized medicine approaches for antiplatelet therapy optimization.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144644 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-55-3 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Hydrolysis of o-Chlorobenzene Acetic Acid Derivatives
The most widely documented method involves bromination of o-chlorobenzene acetic acid or its methyl ester, followed by hydrolysis to yield this compound. As detailed in, bromination employs a mixture of hydrogen bromide (HBr) and sodium bromate (NaBrO3) under acidic conditions (pH 1–2) with UV-light activation. The reaction proceeds via radical intermediates, achieving 85–92% yields of α-brominated products (Table 1). Subsequent hydrolysis of the methyl ester group using 10% NaOH at 60°C for 4 hours converts the intermediate into the carboxylic acid form.
Table 1: Bromination Conditions and Yields
| Starting Material | Brominating Agent | Acid Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| o-Chlorobenzene acetic acid | HBr/NaBrO3 | H2SO4 | 6 hours | 89 |
| o-Chlorobenzene acetic acid methyl ester | HBr/NaBrO3 | HCl | 5 hours | 92 |
Direct Hydrolysis of Clopidogrel Free Base
An alternative route involves hydrolyzing the ester group of clopidogrel free base (I). Patent describes a one-pot process where clopidogrel free base undergoes acid-catalyzed hydrolysis using 98% sulfuric acid at 50°C for 4 hours, followed by neutralization with sodium bicarbonate . This method achieves 95–97% conversion efficiency and avoids racemization due to mild conditions. The carboxylic acid is isolated via crystallization from methanol, yielding a purity of 99.3–99.7% .
Optimization of Hydrolysis Conditions
Acidic vs. Basic Hydrolysis
Comparative studies reveal that acidic hydrolysis (e.g., H2SO4, HCl) preserves stereochemical integrity but requires stringent temperature control (<60°C) to prevent decarboxylation. In contrast, basic hydrolysis (e.g., NaOH, KOH) accelerates reaction rates but risks racemization, reducing enantiomeric excess (e.e.) to ≤98%. For industrial scalability, acidic conditions are preferred, as demonstrated by’s use of 2.0 g 36% HCl in ethyl acetate to achieve 99.5% e.e.
Solvent Systems and Purification
Optimal solvents include methanol-water (1:1 v/v) for hydrolysis and ethyl acetate for extraction. Post-hydrolysis purification involves activated charcoal treatment to adsorb impurities, followed by recrystallization. Patent reports a 85.7–87.2% isolated yield after methanol recrystallization, with residual solvents below ICH limits (≤0.1%).
Analytical Validation and Characterization
Chromatographic Purity Assessment
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. As per, a C18 column with methanol-water-formic acid (70:30:0.1) mobile phase (0.5 mL/min flow rate) achieves baseline separation in 4 minutes. Detection employs multiple reaction monitoring (MRM) at m/z 308.10→113 for the analyte and m/z 312.10→129 for the internal standard (clopidogrel-d4-carboxylic acid).
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water:Formic Acid (70:30:0.1) |
| Retention Time | 2.8 minutes |
| LOD | 5 ng/mL |
| LOQ | 25 ng/mL |
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch). Nuclear magnetic resonance (NMR) data (H, 400 MHz) shows a singlet at δ 3.72 ppm (2H, COOCH3) in the ester intermediate, which disappears post-hydrolysis, confirming conversion to the carboxylic acid.
Industrial-Scale Production Challenges
Byproduct Formation
Major byproducts include α-chloro-(2-chlorophenyl)acetic acid (from incomplete bromination) and 6,7-dihydrothieno[3,2-c]pyridine derivatives (from cyclization side reactions). Patent mitigates these via UV-light optimization (λ = 365 nm) to enhance bromination selectivity and temperature-controlled cyclization (50°C ± 2°C).
Chemical Reactions Analysis
Types of Reactions: Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or other basic reagents.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed: The primary product formed from the hydrolysis of clopidogrel is this compound itself. No significant by-products are typically observed under controlled conditions .
Scientific Research Applications
Pharmacokinetic Studies
Clopidogrel carboxylic acid is primarily studied for its role in understanding the pharmacokinetics of clopidogrel. As a major metabolite, it provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Method Development for Quantification
Several methods have been developed to quantify this compound in biological samples:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A sensitive method was established for determining this compound levels in human plasma. The method demonstrated a lower limit of quantification of 25 ng/ml with high linearity (r ≥ 0.999) across a range of 25–3000 ng/ml. This technique is crucial for therapeutic drug monitoring in patients treated with clopidogrel .
- High-Performance Liquid Chromatography (HPLC) : Another study validated an HPLC method for measuring the inactive carboxylic acid metabolite alongside the active metabolite of clopidogrel in feline plasma. This study aimed to assess the pharmacokinetics of clopidogrel in cats, highlighting its efficacy over aspirin in preventing thromboembolic diseases .
Therapeutic Drug Monitoring
The quantification of this compound is essential for therapeutic drug monitoring, particularly in patients with cardiovascular diseases. Monitoring the levels of this metabolite can help clinicians adjust dosages to achieve optimal therapeutic effects while minimizing adverse reactions.
Clinical Implications
- Response Variability : Individual responses to clopidogrel can vary significantly due to genetic factors affecting metabolism. By monitoring this compound levels, healthcare providers can identify patients who may not be responding adequately to treatment and adjust their therapy accordingly .
Analytical Chemistry Applications
This compound serves as a reference compound in various analytical applications:
- Impurity Identification : As a pharmaceutical analytical impurity, this compound is used to identify and quantify impurities during drug formulation and stability studies. Its presence can indicate degradation products formed under stress conditions .
- Method Validation : The compound is utilized in validating analytical methods for detecting pharmaceutical impurities, ensuring compliance with regulatory standards during drug development .
Pharmacokinetic Study in Cats
A pilot study involving healthy cats administered with clopidogrel demonstrated the importance of measuring both active and inactive metabolites, including this compound. The study confirmed that monitoring these metabolites could significantly improve treatment outcomes for thromboembolic diseases in veterinary medicine .
Human Plasma Analysis
A study focused on human plasma highlighted the successful application of LC-MS/MS for quantifying this compound, reinforcing its utility in clinical settings for therapeutic monitoring and pharmacokinetic assessments .
Mechanism of Action
Clopidogrel carboxylic acid itself is pharmacologically inactive. The parent compound, clopidogrel, requires metabolic activation to exert its antiplatelet effects. Clopidogrel is converted to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | Structure | Bioactivity | Key Enzymes Involved |
|---|---|---|---|
| Clopidogrel | Prodrug (methyl ester) | Inactive until metabolized | CYP2C19, CYP3A4, CES1 |
| Clopidogrel Carboxylic Acid | Hydrolyzed product (carboxylate) | Inactive | CES1 |
| 2-Oxo-Clopidogrel | Intermediate (oxo form) | Precursor to active metabolite | CYP2C19, CYP3A4 |
| Active Thiol Metabolite (CAM) | Thiol derivative (R-130964) | Inhibits ADP-induced platelet aggregation | CYP2C19, CYP3A4 |
| Clopidogrel Acyl Glucuronide | Conjugated metabolite | Inactive | UGT2B7, UGT2B4, UGT2B17 |
Pharmacokinetic Parameters
Data from feline and human studies highlight distinct pharmacokinetic profiles (Table 1):
Table 1. Pharmacokinetic Comparison of Clopidogrel Metabolites
Key Findings :
- Stability : this compound is highly stable in plasma, even at room temperature for 7 days, whereas 2-oxo-clopidogrel degrades within 6 hours .
- Metabolic Pathways : CES1 is the dominant enzyme for carboxylic acid formation, while CYP2C19/CYP3A4 drive active metabolite production . Genetic polymorphisms in CES1 (e.g., G143E) reduce carboxylic acid levels and enhance clopidogrel efficacy .
- Analytical Detectability : The carboxylic acid metabolite is quantifiable at 200 ng/mL (LLOQ) in cats and 1 pg/mL in humans using UPLC-MS/MS, outperforming the active metabolite, which requires derivatization for stabilization .
Species-Specific Metabolism
- Humans : ~85% of clopidogrel is converted to carboxylic acid, with <15% forming the active metabolite .
- Cats : Similar to humans, but intersubject variability in CAM formation impacts antiplatelet efficacy .
- Dogs : Lower carboxylic acid concentrations (vs. humans) suggest species-dependent metabolic differences .
Drug-Drug Interactions
- CYP2C8 Inactivation : Carboxylic acid glucuronidation in hepatic microsomes inhibits CYP2C8, impacting co-administered drugs .
Biological Activity
Clopidogrel carboxylic acid (SR26334) is the primary inactive metabolite of the antiplatelet drug clopidogrel, which is widely used for the prevention of thrombotic events in patients with cardiovascular diseases. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and minimizing adverse effects.
Metabolism and Pharmacokinetics
Clopidogrel is a prodrug that undergoes extensive metabolism primarily in the liver, where it is converted into its active metabolite through a series of enzymatic reactions. Approximately 85% of clopidogrel is hydrolyzed to this compound by carboxylesterases (CES), particularly CES1, which plays a significant role in determining the pharmacokinetic profile of clopidogrel .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (mg/L) | 4.9 ± 1.22 (150 mg dose) |
| Tmax (hours) | 0.8 - 1.0 |
| Half-life (hours) | 7.2 - 7.6 |
| Urinary excretion (%) | 2.2 - 2.4 |
These parameters indicate that this compound reaches peak plasma concentrations relatively quickly after administration and has a moderate elimination half-life, which is important for maintaining effective antiplatelet activity over time .
This compound itself does not exhibit significant antiplatelet activity; rather, it serves as a marker for the pharmacodynamic effects of clopidogrel. The active metabolite formed from clopidogrel interacts with the P2Y12 receptor on platelets, leading to inhibition of platelet aggregation. The conversion to this active form is critical, as genetic polymorphisms in metabolic enzymes can significantly affect individual responses to therapy .
Genetic Variability in Response
Genetic factors, particularly polymorphisms in the CYP2C19 gene and CES1 gene (S75N variant), have been shown to influence the efficacy of clopidogrel therapy. For example, patients with certain CES1 variants exhibit enhanced responses to clopidogrel, leading to lower rates of adverse cardiovascular events such as myocardial infarction and stroke .
Case Studies and Clinical Findings
Several clinical studies have highlighted the variability in response to clopidogrel based on genetic makeup:
- Study on Acute Coronary Syndrome Patients : A cohort study involving 851 patients demonstrated that those carrying the CES1 S75N variant had significantly lower rates of cerebrovascular events (4.8% vs. 14%, p < 0.001) and acute myocardial infarction (6.1% vs. 15.1%, p < 0.001) compared to those without this variant .
- Impact of Proton Pump Inhibitors : Co-administration of proton pump inhibitors (PPIs), particularly omeprazole, has been shown to reduce the efficacy of clopidogrel by inhibiting its metabolic activation. This interaction underscores the importance of considering drug-drug interactions when prescribing clopidogrel .
Q & A
Q. How are calibration curves optimized for this compound quantification?
- Approach : Use 8–9 non-zero calibration points with weighted regression (1/x weighting) to address heteroscedasticity. Back-calculate concentrations using polynomial equations (e.g., Y = a₂X² + a₁X + a₀) .
- Acceptance Criteria : ≥75% of standards must meet ≤20% deviation (LLOQ) and ≤15% deviation (higher concentrations). Correlation coefficients (r) >0.99 are mandatory .
Q. What strategies mitigate matrix effects in plasma samples?
- Solutions : Test six batches of blank plasma to confirm absence of endogenous interference. Use stable isotope-labeled internal standards (e.g., [²H₄]-clopidogrel carboxylic acid) to normalize recovery variations .
Advanced Research Questions
Q. How do CYP2C19 polymorphisms influence this compound pharmacokinetics?
- Mechanistic Insight : CYP2C19 loss-of-function alleles reduce formation of the active thiol metabolite, indirectly elevating this compound levels due to shunting toward esterase-mediated hydrolysis. Pharmacokinetic studies show 30–50% higher AUC in poor metabolizers .
- Methodological Consideration : Genotype-phenotype correlation studies require simultaneous quantification of clopidogrel, 2-oxo-clopidogrel, and carboxylic acid metabolite using LC-MS/MS with LLOQ ≤1 ng/mL .
Q. Why do discrepancies arise in reported elimination half-life (t₁/₂) values across studies?
- Data Contradiction Analysis : Variability stems from differences in non-compartmental vs. compartmental modeling. For example, trapezoidal AUC calculations in Kinetica™ software may underestimate t₁/₂ compared to log-linear regression of terminal phase data .
- Resolution : Standardize pharmacokinetic models (e.g., Phoenix WinNonlin) and validate sampling time points beyond 48 hours post-dose to capture terminal elimination .
Q. What experimental designs address the instability of clopidogrel metabolites in biological matrices?
- Stabilization Protocol : Immediate acidification of plasma with 0.02 M HCl prevents degradation of 2-oxo-clopidogrel. Store samples at −80°C and limit freeze-thaw cycles to <3 .
- Degradation Profiling : Use GC-MS/NMR to identify hydrolysis byproducts (e.g., (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothiophenyl)acetic acid) and adjust extraction protocols accordingly .
Q. How can chemometric approaches optimize HPLC-UV methods for simultaneous quantification of clopidogrel and its carboxylic acid metabolite?
- DOE Application : Employ Box-Behnken design to optimize mobile phase (e.g., acetonitrile:phosphate buffer ratio), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). Derringer’s desirability function maximizes resolution and peak symmetry .
Methodological Challenges & Solutions
Q. What are the limitations of using this compound as a surrogate marker in interspecies studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
